Linker Length: Butanamide (C4) vs. Propanamide (C3) – Structural Differentiation from BRD7586
The target compound incorporates a butanamide linker (four methylene units bridging the sulfonyl and amide groups), whereas the reference anti-CRISPR molecule BRD7586 (CAS 895460-70-5) employs a propanamide linker (three methylene units). BRD7586 inhibits SpCas9 with enhanced specificity and was identified as a cell-permeable small-molecule SpCas9 inhibitor that is twofold more potent than other inhibitors in the same screening cascade [1]. The extra methylene unit in the target compound may modulate linker flexibility, target engagement geometry, or metabolic stability. Currently, no quantitative SpCas9 inhibition data are publicly available for the target compound.
| Evidence Dimension | Linker length (number of methylene units between sulfonyl sulfur and amide nitrogen) |
|---|---|
| Target Compound Data | 4 methylene units (butanamide chain) |
| Comparator Or Baseline | BRD7586: 3 methylene units (propanamide chain); SpCas9 inhibitor identified via FRET-based screening cascade, reported as twofold more potent than other inhibitors tested (quantitative IC50 not disclosed in Lim et al. 2022 primary publication) [1] |
| Quantified Difference | Δ = +1 methylene unit; no SpCas9 IC50 or Ki available for target compound |
| Conditions | Structural comparison; BRD7586 data from fluorescence resonance energy transfer (FRET)-based SpCas9 cleavage assay and cellular genome-editing specificity assays [1] |
Why This Matters
For users developing SpCas9 inhibitors or exploring linker-length structure-activity relationships, this compound provides a systematic one-carbon homologation probe relative to the only known member of this chemotype with publicly reported SpCas9 inhibitory activity.
- [1] Lim D, Zhou Q, Cox KJ, et al. A general approach to identify cell-permeable and synthetic anti-CRISPR small molecules. Nat Cell Biol. 2022 Dec;24(12):1766-1775. View Source
